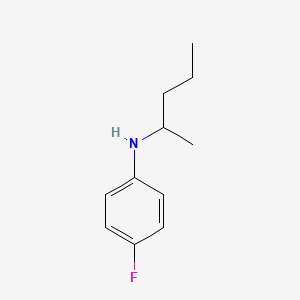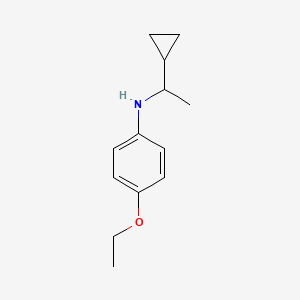
N-(1-cyclopropylethyl)-4-ethoxyaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyclopropylethyl)-4-ethoxyaniline is an organic compound that features a cyclopropyl group attached to an ethyl chain, which is further connected to an aniline ring substituted with an ethoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyclopropylethyl)-4-ethoxyaniline typically involves the reaction of 4-ethoxyaniline with 1-cyclopropylethyl halides under basic conditions. A common method includes the use of sodium or potassium hydroxide as a base in an organic solvent like ethanol or methanol. The reaction is carried out at elevated temperatures to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would likely include the use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations. This ensures high efficiency and scalability for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
N-(1-cyclopropylethyl)-4-ethoxyaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amine derivatives.
Substitution: The ethoxy group on the aniline ring can be substituted with other functional groups using reagents like halogens or sulfonyl chlorides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogens (e.g., chlorine, bromine) or sulfonyl chlorides in the presence of a base like pyridine.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Reduced amine derivatives.
Substitution: Halogenated or sulfonylated aniline derivatives.
Applications De Recherche Scientifique
N-(1-cyclopropylethyl)-4-ethoxyaniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of N-(1-cyclopropylethyl)-4-ethoxyaniline involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The cyclopropyl group may enhance the compound’s binding affinity to its target, while the ethoxy group can influence its solubility and bioavailability. Detailed studies are required to elucidate the exact molecular pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(1-cyclopropylethyl)-4-methoxyaniline: Similar structure but with a methoxy group instead of an ethoxy group.
N-(1-cyclopropylethyl)-4-chloroaniline: Contains a chloro group instead of an ethoxy group.
N-(1-cyclopropylethyl)-4-nitroaniline: Features a nitro group in place of the ethoxy group.
Uniqueness
N-(1-cyclopropylethyl)-4-ethoxyaniline is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity differently compared to its analogs. The cyclopropyl group also imparts distinct steric and electronic properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C13H19NO |
|---|---|
Poids moléculaire |
205.30 g/mol |
Nom IUPAC |
N-(1-cyclopropylethyl)-4-ethoxyaniline |
InChI |
InChI=1S/C13H19NO/c1-3-15-13-8-6-12(7-9-13)14-10(2)11-4-5-11/h6-11,14H,3-5H2,1-2H3 |
Clé InChI |
NPEJJOFXWHIMDK-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=C(C=C1)NC(C)C2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


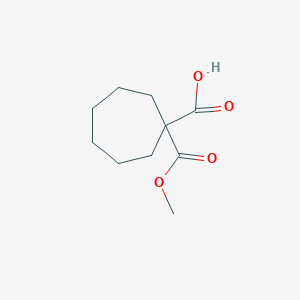
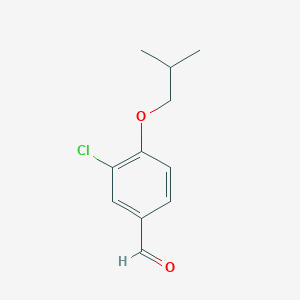

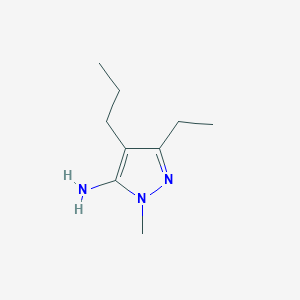
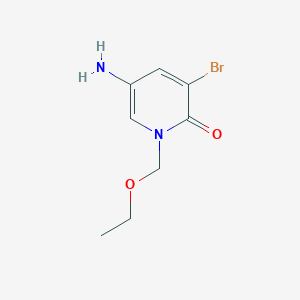
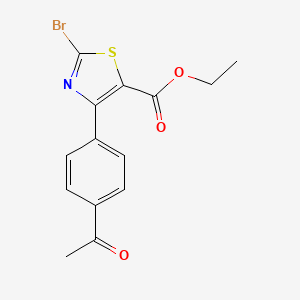

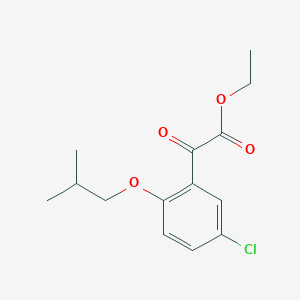
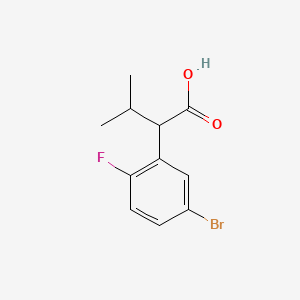
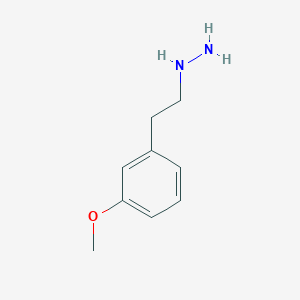
![tert-Butyl N-[2-(benzyloxy)-3-bromo-2-methylpropyl]carbamate](/img/structure/B13079766.png)


